Coagulin O

Description

Historical Context and Discovery of Withanolides from Withania Species

The study of withanolides, a significant class of secondary metabolites, began in the mid-20th century. These compounds are predominantly found in plants of the Solanaceae (nightshade) family. The genus Withania has been a primary focus of phytochemical research, leading to the isolation of hundreds of these ergostane-type steroids. Historically, plants from this genus, particularly Withania somnifera (Ashwagandha), have been used for thousands of years in traditional Ayurvedic and Unani medicine systems. nih.gov The scientific investigation into these plants unveiled that the withanolides are the primary active constituents responsible for many of their therapeutic properties. The term "withanolide" itself is derived from the genus name Withania, indicating the foundational link between the plant and this class of compounds.

Significance of Withania coagulans as a Botanical Source of Bioactive Compounds

Withania coagulans (Stocks) Dunal, commonly known as Indian cheese maker or vegetable rennet, is a small shrub distributed in South Asia. researchgate.net It holds a significant place in traditional medicine for various ailments. researchgate.net The plant is a rich and chemically diverse source of withanolides, with dozens of unique compounds having been isolated from its various parts, including the fruits, leaves, and roots. Unlike the more extensively studied W. somnifera, W. coagulans produces a unique array of withanolides, sometimes referred to collectively as coagulins. This chemical diversity makes Withania coagulans a subject of considerable interest in the field of natural product chemistry for the discovery of novel molecular structures.

Definition and Scope of Coagulin O Research within Natural Product Chemistry

Natural product chemistry is a field focused on the isolation, structure elucidation, and synthesis of chemical compounds from natural sources. Within this discipline, research on this compound is centered on its identity as a specific phytochemical isolated from Withania coagulans. The scope of research on this particular compound has primarily involved its initial discovery, purification from the plant matrix, and the determination of its precise chemical structure using advanced spectroscopic methods. While many withanolides have been investigated for a wide range of biological activities, the available scientific literature on this compound itself is limited, focusing on its chemical characterization rather than its pharmacological potential.

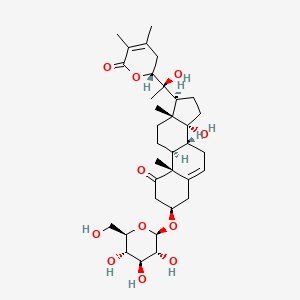

Structure

2D Structure

3D Structure

Properties

CAS No. |

220381-52-2 |

|---|---|

Molecular Formula |

C34H50O11 |

Molecular Weight |

634.8 g/mol |

IUPAC Name |

(2R)-2-[(1R)-1-hydroxy-1-[(3R,8R,9S,10R,13R,14R,17S)-14-hydroxy-10,13-dimethyl-1-oxo-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4,7,8,9,11,12,15,16,17-decahydro-2H-cyclopenta[a]phenanthren-17-yl]ethyl]-4,5-dimethyl-2,3-dihydropyran-6-one |

InChI |

InChI=1S/C34H50O11/c1-16-12-25(45-29(40)17(16)2)33(5,41)23-9-11-34(42)21-7-6-18-13-19(43-30-28(39)27(38)26(37)22(15-35)44-30)14-24(36)32(18,4)20(21)8-10-31(23,34)3/h6,19-23,25-28,30,35,37-39,41-42H,7-15H2,1-5H3/t19-,20+,21-,22-,23+,25-,26-,27+,28-,30-,31-,32+,33-,34-/m1/s1 |

InChI Key |

ZGFSMKCODQJWHY-DKZVLZAESA-N |

Isomeric SMILES |

CC1=C(C(=O)O[C@H](C1)[C@@](C)([C@H]2CC[C@@]3([C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(C(=O)C[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)O)O)C |

Canonical SMILES |

CC1=C(C(=O)OC(C1)C(C)(C2CCC3(C2(CCC4C3CC=C5C4(C(=O)CC(C5)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)O)C |

Origin of Product |

United States |

Isolation, Purification, and Structural Elucidation of Coagulin O

Plant Material Collection and Preparative Extraction Protocols

Coagulins are a class of withanolides typically found in plants of the Withania genus, particularly Withania coagulans and Withania somnifera. The choice of plant part for collection can vary, with studies reporting the use of fruits, roots, aerial parts (leaves and stem), or the whole plant, depending on the target compounds and their distribution within the plant acs.orghec.gov.pkmdpi.comresearchgate.netnih.govavinuty.ac.in. Plant material is generally collected, cleaned to remove debris, and dried, often in the shade, to remove residual moisture acs.org. The dried material is then typically ground into a powder to increase the surface area for efficient extraction acs.org.

Preparative extraction protocols involve the use of various solvents to selectively dissolve the target compounds from the plant matrix. Common solvents employed in the extraction of withanolides include methanol (B129727), ethanol, chloroform, ethyl acetate, hexane, and water, often used sequentially or in combination to obtain extracts of varying polarity acs.orgnih.govavinuty.ac.innih.govtandfonline.comwjarr.com. Techniques such as maceration, percolation, or Soxhlet extraction may be utilized nih.gov. The resulting crude extract, containing a complex mixture of phytochemicals, is then concentrated, often under reduced pressure using a rotary evaporator, to yield a solid or semi-solid residue for further processing wjarr.com. Initial fractionation of the crude extract can be performed by partitioning between immiscible solvents to reduce complexity before more advanced chromatographic methods are applied nih.govresearchgate.net.

Advanced Chromatographic Separation Techniques for Coagulin O Enrichment

Chromatographic methods are indispensable for separating individual compounds from the complex mixture present in the crude extract. A combination of different chromatographic techniques is often required to achieve sufficient purity for structural elucidation.

High-Performance Liquid Chromatography (HPLC) Applications for Purity

High-Performance Liquid Chromatography (HPLC) is a powerful technique widely used for both analytical and preparative separation of natural products, including withanolides nih.govavinuty.ac.intandfonline.comresearchgate.nettandfonline.commdpi.com. For the purification of coagulins, reversed-phase HPLC, often using C18 columns, is commonly employed tandfonline.comtandfonline.com. The separation is achieved by eluting the compounds with a mobile phase typically consisting of a mixture of water and organic solvents such as methanol or acetonitrile, often with the addition of a small percentage of an acid like formic acid to improve peak shape and resolution tandfonline.comtandfonline.com. Preparative HPLC allows for the isolation of larger quantities of the target compound, enabling subsequent spectroscopic analysis. Analytical HPLC is crucial for monitoring the separation process, assessing the purity of fractions, and determining the optimal solvent systems for purification avinuty.ac.inresearchgate.net.

Data Table 1: Illustrative HPLC Separation Parameters for Withanolides

| Parameter | Typical Range/Description |

| Column Type | Reversed-phase C18 |

| Mobile Phase | Water/Methanol or Water/Acetonitrile gradient |

| Flow Rate | Varies depending on column size (e.g., 0.5-10 mL/min) |

| Detection | UV-Vis (typically 200-400 nm), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (LC-MS) |

| Injection Volume | Varies depending on sample concentration and column capacity |

Flash Chromatography and Countercurrent Chromatography Methodologies

Flash chromatography is a medium-pressure chromatographic technique often used as an initial purification step after crude extraction and partitioning. It typically utilizes silica (B1680970) gel or reversed-phase silica gel as the stationary phase and allows for the rapid separation of compounds based on their polarity nih.govwjarr.comresearchgate.netmdpi.com. This technique helps to reduce the complexity of the extract, yielding fractions enriched in the target compound or a group of similar compounds, which can then be subjected to further purification.

Countercurrent chromatography (CCC), including techniques like High-Speed Countercurrent Chromatography (HSCCC) and Droplet Countercurrent Chromatography (DCCC), offers an alternative approach for separating natural products without a solid support researchgate.netscience.gov111.56.168. In CCC, both the stationary and mobile phases are liquids. Separation is based on the differential partitioning of compounds between two immiscible liquid phases. This technique can be particularly useful for separating compounds that are difficult to purify by conventional solid-phase chromatography due to issues like irreversible adsorption or tailing. While less commonly cited for coagulins compared to column chromatography and HPLC in the immediate search results, CCC is a valuable tool in natural product isolation for complex mixtures researchgate.netscience.gov.

Other column chromatography techniques frequently employed include normal phase silica gel chromatography, as well as specialized columns such as Sephadex LH-20 (size exclusion), polyamide, and ODS (Octadecylsilyl) columns, often used in sequence with varying solvent systems to achieve desired separation nih.govtandfonline.comwjarr.comtandfonline.com. Preparative Thin-Layer Chromatography (TLC) can also be used for final purification of small quantities of compounds tandfonline.comtandfonline.com.

Comprehensive Spectroscopic Characterization of this compound

Once a compound is isolated in a pure state, spectroscopic methods are employed to determine its structure, including the arrangement of atoms and their stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary technique for elucidating the detailed structure and stereochemistry of natural products like coagulins hec.gov.pkresearchgate.nettandfonline.comtandfonline.commdpi.compsu.eduresearchgate.netresearchgate.netunige.ch. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are essential.

¹H NMR Spectroscopy: Provides information about the different types of protons in the molecule, their chemical environments (indicated by chemical shifts), and their connectivity (indicated by coupling constants and splitting patterns).

¹³C NMR Spectroscopy: Reveals the different types of carbon atoms in the molecule and their chemical environments (indicated by chemical shifts). Experiments like Distortionless Enhancement by Polarization Transfer (DEPT) help to differentiate between methyl, methylene, methine, and quaternary carbons hec.gov.pk.

2D NMR Spectroscopy: Provides crucial connectivity information.

Correlation Spectroscopy (COSY) shows correlations between coupled protons, revealing proton-proton connectivity through bonds hec.gov.pktandfonline.comtandfonline.compsu.eduresearchgate.netunige.ch.

Heteronuclear Single Quantum Coherence (HSQC) correlates protons with the carbons to which they are directly attached hec.gov.pktandfonline.comtandfonline.compsu.eduresearchgate.netunige.ch.

Heteronuclear Multiple Bond Correlation (HMBC) reveals correlations between protons and carbons that are separated by two or three bonds, providing information about longer-range connectivity and helping to assemble the carbon skeleton hec.gov.pktandfonline.comtandfonline.compsu.eduresearchgate.netunige.ch.

By analyzing the comprehensive set of NMR data, the planar structure and relative configuration of this compound can be assigned. Comparison of NMR data with those of known withanolides is often used to identify structural similarities and confirm assignments tandfonline.comtandfonline.comresearchgate.netresearchgate.netunige.ch.

Data Table 2: Typical NMR Spectroscopic Data (Illustrative for a Withanolide)

| Nucleus | Chemical Shift (δ) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | ... | ... | ... | ... |

| ¹³C | ... | ... | ... | ... |

(Note: Specific NMR data for this compound would be required to populate this table with actual values. The data for withanolides are complex and depend on the specific structure and solvent.)

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for accurately determining the molecular weight and elemental composition (molecular formula) of a compound researchgate.nettandfonline.comresearchgate.nettandfonline.commdpi.comunige.ch. By measuring the mass-to-charge ratio (m/z) of the molecular ion or a characteristic fragment ion with high accuracy, the exact mass can be determined. This exact mass is then used to calculate the possible elemental compositions, and by considering the nominal mass from low-resolution mass spectrometry and the expected elements present in natural products from the source plant, the correct molecular formula can be deduced. Techniques such as High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) or Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry are commonly used for this purpose tandfonline.comtandfonline.commdpi.comunige.ch. For instance, HRESIMS data showing a pseudo molecular ion peak at a specific m/z value allows for the calculation of a highly accurate mass, which can then be matched to a unique molecular formula (e.g., C₄₀H₆₀O₁₆ calculated from m/z 797.3853 [M + H]⁺) tandfonline.comtandfonline.comunige.ch. Electron Ionization Mass Spectrometry (EIMS) and Fast Atom Bombardment Mass Spectrometry (FAB MS) have also been used in the characterization of withanolides hec.gov.pk.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool in structural elucidation as it provides information about the functional groups present in a molecule by measuring the vibrations of chemical bonds when exposed to infrared radiation masterorganicchemistry.com. Different functional groups absorb IR radiation at characteristic frequencies, resulting in distinct peaks in the IR spectrum masterorganicchemistry.com.

For this compound, analysis of its IR spectrum would reveal key functional groups. Based on the reported IR data for a related compound isolated from Withania adpressa, which revealed the presence of a hydroxyl group (around 3420 cm⁻¹), an α,β-unsaturated δ-lactone moiety (around 1715 cm⁻¹), and a carboxyl group (around 1690 cm⁻¹), it is likely that this compound, being a withanolide, would exhibit similar characteristic absorption bands tandfonline.comtaylorandfrancis.com.

Table 1 provides typical IR absorption ranges for common functional groups that may be relevant to the structure of this compound.

| Functional Group | Characteristic IR Absorption Range (cm⁻¹) |

| Hydroxyl (O-H) | 3200-3600 (broad) |

| Carboxyl (O-H) | 2500-3300 (broad) |

| Carbonyl (C=O) - Lactone | 1735-1775 |

| Carbonyl (C=O) - Carboxylic Acid | 1700-1725 |

| C=C (alkene) | 1620-1680 |

| C-O (alcohol, ether, ester) | 1000-1300 |

Note: These ranges are approximate and can be influenced by the molecular environment.

The presence and position of these absorption bands in the IR spectrum of this compound would provide crucial evidence supporting the proposed functional groups within its structure. For instance, a strong absorption in the carbonyl region around 1700-1775 cm⁻¹ would indicate the presence of a lactone or carboxylic acid functional group, consistent with the withanolide structure which contains a lactone ring tandfonline.comtaylorandfrancis.com. A broad absorption band in the 3200-3600 cm⁻¹ range would suggest the presence of hydroxyl groups taylorandfrancis.comspectroscopyonline.com.

Chemo-taxonomic Significance and Distribution of this compound in Withania coagulans

Withania coagulans Dunal is a significant medicinal plant belonging to the Solanaceae family, widely distributed from the Eastern Mediterranean to South Asia, including parts of India, Pakistan, Nepal, and Afghanistan researchgate.netresearchgate.netphcogrev.comijnrd.orgjetir.org. The plant is particularly known for being a rich source of a group of naturally occurring steroids known as withanolides researchgate.netphcogrev.comjetir.orgacs.org. These compounds are considered the primary bioactive constituents responsible for many of the plant's traditional medicinal uses researchgate.netresearchgate.netphcogrev.comijnrd.orgjetir.orgacs.org.

The presence and distribution of specific withanolides, including compounds like this compound, have chemo-taxonomic significance. Chemo-taxonomy uses chemical compounds to aid in the classification and understanding of evolutionary relationships between plants. The isolation of particular withanolide skeletons or glycosylation patterns can help differentiate Withania species or even populations within a species.

This compound has been reported as one of the withanolides isolated from Withania coagulans phcogrev.com. While the provided search results mention the isolation of various withanolides from different parts of the plant, such as fruits, leaves, and the whole plant, the specific distribution of this compound within Withania coagulans (e.g., whether it is found predominantly in the fruits, leaves, or roots) is not explicitly detailed for this compound itself researchgate.netphcogrev.comjetir.org. However, other withanolides have been isolated from different parts, suggesting that the distribution can vary depending on the specific compound researchgate.netjetir.org.

The presence of this compound as a constituent of Withania coagulans reinforces the plant's identity as a producer of diverse withanolides. The study of the complete profile of withanolides in W. coagulans, including this compound, contributes to the chemo-taxonomic understanding of the Withania genus and the Solanaceae family. Further research focusing on the quantitative distribution of this compound in different parts and developmental stages of W. coagulans would provide more detailed insights into its biosynthesis and accumulation within the plant.

Biosynthetic Pathways and Metabolic Engineering of Coagulin O

Identification of Precursor Molecules in Withanolide Biosynthesis

The biosynthesis of withanolides originates from the universal sterol pathway. nih.gov The initial precursor molecules are synthesized through two primary pathways: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. egranth.ac.in The MVA pathway commences with the condensation of two acetyl-CoA molecules. nih.gov Both pathways ultimately produce isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), which are the fundamental five-carbon building blocks for all terpenoids. nih.gov

Subsequent steps involve the formation of squalene (B77637), which then undergoes cyclization to form cycloartenol (B190886). A series of modifications to cycloartenol leads to the production of 24-methylenecholesterol, which is considered a key branch-point intermediate leading away from primary sterol synthesis and towards the biosynthesis of withanolides. nih.govresearchgate.net Feeding plant cell cultures with intermediate precursors like mevalonic acid, squalene, and cholesterol has been explored to enhance withanolide production. semanticscholar.org

| Precursor Pathway | Key Precursors | Role in Withanolide Biosynthesis |

| Mevalonate (MVA) Pathway | Acetyl-CoA, Mevalonic Acid | Provides IPP and DMAPP in the cytoplasm |

| Methylerythritol Phosphate (MEP) Pathway | Pyruvate, Glyceraldehyde-3-phosphate | Provides IPP and DMAPP in the plastids |

| Sterol Pathway | Squalene, Cycloartenol, 24-Methylenecholesterol | Serves as the backbone for withanolide structure |

Elucidation of Key Enzymatic Steps and Regulatory Mechanisms in Coagulin O Formation

The conversion of the sterol precursor, 24-methylenecholesterol, into the diverse array of withanolide structures involves a series of complex enzymatic reactions. These reactions include hydroxylation, oxidation, epoxidation, cyclization, and glycosylation. nih.gov Key enzymes involved in these transformations are primarily from the cytochrome P450 (CYP450) family, along with short-chain dehydrogenases/reductases (SDRs) and sulfotransferases. twistbioscience.commit.edu

Recent research has identified several specific enzymes crucial for withanolide biosynthesis. For instance, CYP87G1, CYP749B2, and a short-chain dehydrogenase (SDH2) have been found to be responsible for the formation of the characteristic lactone ring on the sterol side chain. twistbioscience.commit.edu Furthermore, two additional P450s, CYP88C7 and CYP88C10, along with a sulfotransferase (SULF1), are involved in generating the typical A-ring structure of withanolides, which features a C1 ketone and C2-C3 unsaturation. twistbioscience.commit.edu The discovery of a sulfotransferase as a core pathway enzyme is a significant finding, as these enzymes were conventionally viewed as tailoring enzymes. twistbioscience.combiorxiv.org

Regulation of the withanolide biosynthetic pathway is complex and involves crosstalk between the MVA and MEP pathways. Inhibition of one pathway can lead to the stimulation of the other, suggesting a mechanism to maintain homeostasis. egranth.ac.in The expression of key biosynthetic genes is also a critical regulatory point.

| Enzyme Class | Specific Enzymes | Function in Withanolide Biosynthesis |

| Cytochrome P450s (CYP450) | CYP87G1, CYP749B2, CYP88C7, CYP88C10 | Catalyze various oxidation and hydroxylation steps, formation of the A-ring structure. twistbioscience.commit.edu |

| Short-Chain Dehydrogenases (SDRs) | SDH2 | Involved in the formation of the lactone ring. twistbioscience.commit.edu |

| Sulfotransferases | SULF1 | Contributes to the generation of the A-ring structure. twistbioscience.commit.edu |

Genetic Determinants and Transcriptional Control of Biosynthetic Gene Clusters

Advances in genomics have led to the identification of biosynthetic gene clusters (BGCs) for withanolides in Withania somnifera. twistbioscience.commit.edu These clusters contain the genes encoding the key enzymes required for the synthesis of withanolides. Two such BGCs have been discovered and are noted to be among the largest identified in plants, exhibiting an unusual tissue-specific subcluster structure. twistbioscience.commit.edu The discovery of these gene clusters provides a roadmap for understanding the genetic basis of withanolide production and for metabolic engineering efforts. nih.gov

Transcriptional control of these gene clusters is a key aspect of regulating withanolide biosynthesis. Several transcription factors (TFs) have been implicated in this process. For example, WsMYBL1 and WsMYBL2 have been suggested to act as negative regulators of the withanolide biosynthesis pathway. researchgate.net Conversely, WsWRKY1 has been shown to positively regulate the expression of key genes in the phytosterol pathway, such as squalene synthase and squalene epoxidase, thereby influencing triterpenoid (B12794562) withanolide biosynthesis. mdpi.com The identification and characterization of these transcription factors are crucial for developing strategies to upregulate the entire biosynthetic pathway for enhanced withanolide production. nih.gov

Strategies for Enhanced Production via Biotechnological and Metabolic Engineering Approaches

The low yield of withanolides from their natural plant sources has driven the development of biotechnological and metabolic engineering strategies to enhance their production.

In vitro plant cell and organ cultures are promising platforms for the controlled production of withanolides. medcraveonline.com Cell suspension cultures of Withania species have been established and optimized for biomass and withanolide production. semanticscholar.org

Hairy root cultures, induced by transformation with Agrobacterium rhizogenes, have proven to be a particularly effective system for producing withanolides. medcraveonline.comnih.gov Hairy roots are genetically stable, exhibit rapid growth in hormone-free media, and can synthesize secondary metabolites at levels comparable to or even exceeding those in the parent plant. nih.govresearchgate.net Optimization of culture conditions, such as media composition, pH, and sucrose (B13894) concentration, has been shown to significantly impact biomass and withanolide yield in hairy root cultures. frontiersin.org Elicitation, the use of biotic or abiotic stressors like salicylic (B10762653) acid and methyl jasmonate, is another strategy employed to enhance withanolide production in hairy root cultures. nih.gov

Metabolic engineering through genetic manipulation offers a powerful approach to increase the yield and purity of specific withanolides. Overexpression of key genes in the biosynthetic pathway is a common strategy. For instance, the overexpression of the squalene synthase gene in Withania coagulans hairy roots resulted in an increased production of phytosterols (B1254722) and withanolides. frontiersin.org

The identification of biosynthetic gene clusters and regulatory transcription factors opens up new avenues for more targeted genetic manipulation. twistbioscience.commdpi.com By upregulating positive regulators or downregulating negative regulators, it may be possible to enhance the expression of the entire biosynthetic pathway. researchgate.netmdpi.com Furthermore, heterologous expression of the withanolide biosynthetic pathway in microbial hosts like yeast (Saccharomyces cerevisiae) is an emerging and promising strategy for the sustainable and scalable production of these valuable compounds. biorxiv.orgnih.gov

Molecular Pharmacology and Biological Mechanisms of Coagulin O

Coagulin O as an Inhibitor of Matrix Metalloproteinases (MMPs)

This compound, a natural compound isolated from Withania coagulans Dunal fruits, has demonstrated notable inhibitory effects on specific matrix metalloproteinases (MMPs), key enzymes involved in the degradation of the extracellular matrix.

In vitro Inhibitory Potency against MMP-2 (Gelatinase A) Activity

Research has shown that this compound exhibits significant inhibitory activity against Matrix Metalloproteinase-2 (MMP-2). In an in vitro solution assay, this compound demonstrated a 70.96 ± 2.8% inhibition of MMP-2 activity at a concentration of 150 μg/ml.

In vitro Inhibitory Potency against MMP-9 (Gelatinase B) Activity

Similar to its effect on MMP-2, this compound has also been found to inhibit the activity of Matrix Metalloproteinase-9 (MMP-9). The same in vitro study revealed that at a concentration of 150 μg/ml, this compound inhibited MMP-9 activity by 63.15 ± 3.8%.

Interactive Data Table: In vitro Inhibitory Potency of this compound against MMPs

| Compound | Concentration | MMP-2 Inhibition (%) | MMP-9 Inhibition (%) |

| This compound | 150 μg/ml | 70.96 ± 2.8 | 63.15 ± 3.8 |

Cellular Mechanisms of MMP Modulation and Enzyme Kinetics Studies

Detailed information regarding the specific cellular mechanisms through which this compound modulates MMP activity is not extensively available in the current scientific literature. Furthermore, comprehensive enzyme kinetics studies to elucidate the nature of this inhibition (e.g., competitive, non-competitive) have not been reported.

Immunomodulatory Actions of this compound

The direct immunomodulatory actions of the specific compound this compound have not been detailed in available research. While studies on extracts of Withania coagulans and the broader activities of Bacillus coagulans suggest potential immunomodulatory effects, specific data on this compound is lacking.

Regulation of Pro-inflammatory Cytokine Expression (e.g., TNF-α, IL-1β, IL-6)

There is currently no specific scientific data available detailing the direct effects of this compound on the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), or Interleukin-6 (IL-6).

Modulation of Key Signaling Pathways (e.g., NF-κB cascade)

Information on the modulation of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) cascade, by the isolated compound this compound is not present in the currently available scientific literature.

Antioxidant Activity and Modulation of Oxidative Stress Pathways

This compound, a withanolide derived from the plant Withania coagulans, is situated within a class of compounds recognized for their diverse therapeutic properties, including antioxidant effects. While direct and extensive research specifically isolating the antioxidant mechanisms of this compound is limited, the broader body of evidence concerning withanolides from Withania coagulans provides a foundational understanding of its potential role in mitigating oxidative stress. The antioxidant activities of these compounds are attributed to their unique chemical structures, which enable them to counteract reactive oxygen species (ROS) and modulate cellular antioxidant defense systems.

Free Radical Scavenging Mechanisms

The antioxidant capacity of withanolides, the family to which this compound belongs, is linked to their ability to donate hydrogen atoms or electrons, thereby neutralizing free radicals. While specific studies detailing the free radical scavenging mechanisms of this compound are not extensively available, the general antioxidant properties of Withania coagulans extracts, rich in withanolides, have been documented. researchgate.netnih.gov These extracts have demonstrated the ability to scavenge various free radicals in vitro. researchgate.net The steroidal lactone structure of withanolides is believed to be crucial for this activity. It is hypothesized that this compound, in a similar manner to other withanolides, may participate in terminating radical chain reactions, thus preventing oxidative damage to vital cellular components such as lipids, proteins, and nucleic acids. Further research is needed to elucidate the precise mechanisms and efficacy of this compound as a direct free radical scavenger.

Impact on Endogenous Antioxidant Enzyme Systems

Beyond direct radical scavenging, withanolides have been observed to exert their antioxidant effects by modulating the activity of endogenous antioxidant enzymes. These enzymes, including superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), form the primary line of cellular defense against oxidative stress. Research on extracts from Withania coagulans and other specific withanolides has indicated a potential to enhance the activity of these crucial enzymes. For instance, studies on related withanolides have shown that they can bolster the antioxidant defense system, although the direct impact of this compound on these enzymatic pathways remains to be specifically investigated. sapub.org The potential of this compound to upregulate the expression or activity of SOD, CAT, and GPx would represent a significant indirect antioxidant mechanism, contributing to cellular homeostasis and protection against oxidative damage.

| Enzyme | Function | Potential Impact of Withanolides |

| Superoxide Dismutase (SOD) | Catalyzes the dismutation of superoxide radicals into oxygen and hydrogen peroxide. | Upregulation of activity, leading to reduced superoxide radical levels. |

| Catalase (CAT) | Catalyzes the decomposition of hydrogen peroxide into water and oxygen. | Enhancement of activity, contributing to the detoxification of hydrogen peroxide. |

| Glutathione Peroxidase (GPx) | Catalyzes the reduction of hydrogen peroxide and lipid hydroperoxides. | Increased activity, aiding in the neutralization of various peroxides. |

Antihyperglycemic Potential and Glucose Metabolism Modulation

The therapeutic potential of withanolides from Withania coagulans in the context of hyperglycemia and disordered glucose metabolism is an area of active research. nih.gov While specific data on this compound is sparse, studies on other withanolides isolated from the same plant, such as coagulanolide, have provided insights into their antihyperglycemic effects. nih.gov These compounds have been shown to significantly inhibit the postprandial rise in blood glucose levels in animal models. nih.gov

The proposed mechanisms for the antihyperglycemic action of withanolides involve the modulation of key enzymes in carbohydrate metabolism. For instance, some withanolides have been found to influence the activity of hepatic enzymes such as glucokinase and phosphofructokinase, which are pivotal in glycolysis, and glucose-6-phosphatase, a key enzyme in gluconeogenesis. nih.gov By enhancing the activity of glycolytic enzymes and inhibiting gluconeogenic enzymes, these compounds can effectively lower blood glucose levels. nih.govresearchgate.net It is plausible that this compound shares similar mechanisms of action, contributing to improved glucose homeostasis. However, dedicated studies are required to confirm the specific effects of this compound on these metabolic pathways and to evaluate its potential as an antihyperglycemic agent.

| Metabolic Pathway | Key Enzymes | Potential Effect of Withanolides |

| Glycolysis | Glucokinase, Phosphofructokinase | Stimulation of enzyme activity, promoting glucose utilization. |

| Gluconeogenesis | Glucose-6-phosphatase | Inhibition of enzyme activity, reducing hepatic glucose production. |

| Carbohydrate Digestion | α-amylase, α-glucosidase | Inhibition of enzyme activity, delaying carbohydrate absorption. |

Structure Activity Relationships Sar and Analogue Development of Coagulin O

Elucidation of Pharmacophoric Features and Key Structural Determinants for Bioactivity

The pharmacophoric features of a molecule are the essential steric and electronic characteristics necessary to ensure optimal molecular interactions with a specific biological target structure and to trigger or block its biological response. For withanolides like Coagulin O, the core steroidal backbone and the various functional groups attached to it are key determinants of their biological activity. uni.lu

Studies on related withanolides, such as Withacoagulin (potentially Coagulin H) and its isomers, have highlighted the significance of specific structural elements. For instance, the 22R-configuration has been indicated as critical for binding to the active sites of antioxidant enzymes. uni.lu Glycosylation, as seen in compounds like withanoside XIII, can influence bioavailability and alter tissue-specific activity, although it may reduce binding affinity to certain targets. uni.lu The presence of epoxy groups can also impact steric hindrance and membrane permeability. uni.lu

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Bioactivity

Quantitative Structure-Activity Relationship (QSAR) modeling aims to build mathematical models that correlate the structural properties of compounds with their biological activities. This allows for the prediction of the activity of new, untested compounds based on their structures, guiding the design and synthesis of analogues with improved potency or desired characteristics. QSAR studies have been reported for withanolides, and this compound has been included in such investigations, specifically in 3D-QSAR analyses. drugfuture.com

The success of QSAR modeling relies on the quality of the input data, the selection of appropriate molecular descriptors that numerically represent the structural features, and the statistical methods used for model development and validation. drugfuture.com

Ligand-Based and Structure-Based QSAR Approaches

QSAR approaches can be broadly categorized into ligand-based and structure-based methods. Ligand-based QSAR utilizes the known biological activities and structural properties of a set of ligands to derive a model, without requiring knowledge of the three-dimensional structure of the biological target. These methods assume that compounds with similar structural and physicochemical properties will exhibit similar biological activities.

Structure-based QSAR, on the other hand, incorporates the three-dimensional structure of the biological target (e.g., a protein receptor or enzyme) to understand the interactions between the ligand and the target. This approach often involves molecular docking to determine binding poses and then uses descriptors that describe the ligand's interaction with the active site. A 3D-QSAR study that included this compound has been conducted, suggesting the application of methods that consider the three-dimensional structural information of the molecules. drugfuture.com

Statistical Validation of QSAR Models

Rigorous statistical validation is crucial to ensure the robustness, reliability, and predictive power of QSAR models. Validation assesses how well the model can predict the activity of compounds not included in the training set used to build the model. drugfuture.com Common validation strategies include internal validation methods, such as cross-validation (e.g., leave-one-out or k-fold cross-validation), and external validation, which involves splitting the dataset into a training set for model development and a separate test set for evaluating predictive performance. drugfuture.com

Statistical parameters such as the correlation coefficient (r² or R²) for goodness of fit, the cross-validated correlation coefficient (q² or R²cv) for internal predictability, and the predictive R² (R²pred) for external predictability are used to evaluate QSAR models. A robust and predictive QSAR model should exhibit acceptable values for these parameters and demonstrate a good correlation between experimental and predicted activities. Data randomization or Y-scrambling is also employed to confirm that the correlation is not due to chance. drugfuture.com

Computational Chemistry Approaches to Understand Molecular Interactions

Computational chemistry techniques play a vital role in understanding the molecular interactions between ligands and their biological targets, complementing experimental SAR studies and QSAR modeling. These methods provide insights into the binding modes, affinities, and dynamic behavior of molecules at the atomic level.

Molecular Docking Simulations for Target Binding Affinity

Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of a ligand when it is bound to a biological target, such as a protein. Docking algorithms explore various possible binding poses and score them based on a scoring function that estimates the binding affinity. A lower (more negative) docking score generally indicates a more stable and favorable binding interaction.

Molecular Dynamics Simulations to Explore Ligand-Receptor Stability and Conformations

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time, allowing researchers to study the stability of the interaction, conformational changes in both the ligand and the target, and the influence of the surrounding environment (e.g., solvent). Unlike static docking poses, MD simulations capture the flexibility and movement of the molecules, providing a more realistic representation of the binding event.

MD simulations have been performed for related coagulins in complex with their targets to assess the stability of the interactions. For instance, MD simulations of the DPP-4-Coagulin L complex showed stable binding over a 100 ns simulation period, as indicated by analysis of parameters like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). RMSD measures the deviation of the system's structure from a reference structure over time, with lower RMSD values indicating greater stability. RMSF measures the flexibility of individual residues in the protein, highlighting regions that are more dynamic. MD simulations of Withacoagulin H with SARS-CoV-2 Mpro also provided insights into the stability and interactions of the complex. Applying MD simulations to this compound and its targets would provide crucial information about the dynamic stability and longevity of the binding interactions predicted by docking studies.

Data Tables

| Compound | MMP-2 Inhibition (%) (150 µg/ml) | MMP-9 Inhibition (%) (150 µg/ml) | Reference |

| This compound | 70.96 ± 2.8 | 63.15 ± 3.8 | nih.gov |

| Coagulin H | Highest | Highest | nih.gov |

| Coagulin L | 80.57 ± 2.1 | 78.94 ± 3.6 | nih.gov |

Note: "Highest" for Coagulin H indicates it showed the highest inhibition among the tested coagulins at the given concentration in the referenced study.

| Compound | Target | Docking Energy (Kcal/mol) | Reference |

| Coagulin L | DPP-4 | -7.69 | |

| Saxagliptin | DPP-4 | -8.44 |

Note: Docking energies can vary depending on the software and parameters used. These values are from a specific study investigating DPP-4 inhibition.

Rational Design and Semisynthesis/Synthesis of this compound Derivatives and Analogues

Rational design in medicinal chemistry involves the iterative process of identifying, synthesizing, and evaluating compounds based on the understanding of how their chemical structures relate to their biological activity and interaction with specific biological targets. wikipedia.orgacs.org For natural products like this compound, this often begins with isolating and characterizing the parent compound, assessing its biological profile, and then designing modifications to its structure to improve desired properties while minimizing undesirable ones. Semisynthesis, which involves using a naturally occurring compound as a starting material for chemical modifications, and total synthesis, building the molecule from simpler precursors, are key methodologies in analogue development.

Design Principles for Modulating Potency and Selectivity

Modulating the potency and selectivity of withanolide analogues, including those of this compound, is guided by established principles of structure-activity relationships observed across the withanolide class. Key structural features on the withanolide core and side chain have been implicated in their biological activities.

Ring A Modifications: The presence of α,β-unsaturation in ring A is often critical for the biological activity of many withanolides. mdpi.comnih.gov Modifications to this region, such as saturation or the introduction of other functional groups, can significantly impact activity.

Ring B Modifications: The presence of a 5β,6β-epoxide or a C5-C6 olefin in ring B is another structural motif frequently associated with potent biological effects, particularly in the context of inhibiting pathways like NF-κB activation. nih.gov Alterations to this epoxide or double bond can influence the reactivity and interaction with biological targets, potentially affecting both potency and selectivity.

Lactone Side Chain: The nature and modifications of the δ- or γ-lactone ring and the attached side chain at C-17 are important for activity. nih.govnih.gov Variations in oxidation state, stereochemistry, or the presence of additional functional groups on the side chain can alter binding affinity and biological outcomes.

Oxygenation Patterns: Withanolides are highly oxygenated, and the position and type of oxygen-containing functional groups (hydroxyls, ketones, epoxides) throughout the carbocyclic skeleton and side chain play a significant role in their interactions with biological molecules. nih.gov Selective modification or introduction of oxygen functionalities can be a strategy to fine-tune activity.

Acylation and Glycosylation: Acylation at specific positions, such as C-4, C-19, and C-27, has been shown to increase the activity of some withanolides against certain cell lines. mdpi.com Conversely, the presence of a sugar moiety can sometimes lead to a reduction in activity depending on the target. researchgate.net These modifications can influence solubility, membrane permeability, and interactions with enzymes or receptors.

Specific research findings on this compound have shown its inhibitory activity against matrix metalloproteinase-2 (MMP-2) and matrix metalloproteinase-9 (MMP-9). researchgate.net At a concentration of 150 µg/ml, this compound exhibited 70.96 ± 2.8 % inhibition against MMP-2 and 63.15 ± 3.8% inhibition against MMP-9. researchgate.net Comparing this to Coagulin L, which showed 80.57 ± 2.1 % and 78.94 ± 3.6% inhibition against MMP-2 and MMP-9 respectively at the same concentration, suggests that subtle structural differences between this compound and Coagulin L may influence their inhibitory potency against these enzymes. researchgate.net Detailed SAR studies involving a series of this compound derivatives with specific modifications would be necessary to establish clear relationships between structural changes and MMP inhibitory activity, guiding the design of more potent and selective inhibitors.

| Compound | MMP-2 Inhibition (%) (150 µg/ml) | MMP-9 Inhibition (%) (150 µg/ml) |

| This compound | 70.96 ± 2.8 | 63.15 ± 3.8 |

| Coagulin L | 80.57 ± 2.1 | 78.94 ± 3.6 |

| Coagulin H | Highest activity reported | Highest activity reported |

*Note: While Coagulin H was reported to exhibit the highest MMP-2 and MMP-9 inhibitory activity among the tested coagulins, specific percentage inhibition values at 150 µg/ml were not provided in the source. researchgate.net

Rational design efforts for this compound analogues aimed at enhancing MMP inhibition would likely focus on identifying the structural elements responsible for this activity. Computational methods, such as molecular docking, can provide insights into the potential binding modes and interactions of this compound with the active sites of MMP-2 and MMP-9, informing the design of analogues with improved binding affinity and specificity. wikipedia.org

Chemical Synthesis Methodologies for Novel this compound Analogues

The synthesis of withanolides, including this compound and its analogues, presents significant chemical challenges due to their complex polycyclic structures and multiple stereogenic centers. While isolation from natural sources like Withania coagulans is a primary method for obtaining these compounds, chemical synthesis and semisynthesis are essential for generating novel analogues not found in nature and for conducting comprehensive SAR studies. nih.govnih.gov

General strategies for the synthesis of withanolide analogues often involve building upon readily available steroid precursors or utilizing more complex natural withanolides as starting materials for semisynthesis. Divergent synthesis, which allows access to a range of analogues from a common intermediate, and late-stage functionalization, introducing modifications at the later stages of synthesis, are modern approaches being explored to overcome the challenges in withanolide synthesis. nih.govnih.gov

Specific methodologies applicable to the synthesis of this compound analogues could include:

Semisynthesis from Isolated Coagulins: Utilizing isolated this compound or other abundant coagulins like Coagulin L and Coagulin H as starting materials for targeted chemical transformations. This could involve selective oxidation, reduction, acylation, alkylation, or glycosylation reactions at specific hydroxyl groups, ketone functionalities, or the lactone ring to yield derivatives with altered properties. For example, studies have explored the conversion of Coagulin L into other withanolides through chemical steps.

Modification of the Steroid Skeleton: Introducing or modifying functional groups on the carbocyclic rings (A, B, C, D) of a suitable precursor. This might involve reactions such as epoxidation, hydroxylation, dehydrogenation, or the introduction of halogen atoms to mimic or alter the structural features found in naturally occurring coagulins.

Side Chain Modifications: Altering the structure of the lactone side chain. This could involve opening and re-closing the lactone ring, modifying the oxidation state of carbons in the side chain, or attaching different substituents to influence interactions with biological targets.

Total Synthesis Approaches: While challenging, total synthesis allows for the construction of entirely novel withanolide-like structures or analogues with modifications that are difficult to achieve through semisynthesis. Approaches starting from simpler building blocks and employing strategies for constructing the steroid core and introducing the characteristic oxygenation patterns and the lactone side chain would be required. Studies on the total synthesis of unnatural withanolide analogues based on ketone derivatives demonstrate the feasibility of constructing the core scaffold synthetically.

The development of efficient and selective synthetic routes is paramount for producing sufficient quantities of this compound analogues for comprehensive biological evaluation and SAR studies. Advances in synthetic methodology, including the use of organocatalysis, metal-catalyzed reactions, and flow chemistry, could potentially facilitate the more efficient synthesis of these complex molecules.

Emerging Research Frontiers and Methodological Advancements for Coagulin O

High-Throughput Screening Methodologies for Novel Biological Targets

High-throughput screening (HTS) is a fundamental tool in modern drug discovery, allowing for the rapid assessment of large libraries of compounds against specific biological targets. labkey.combmglabtech.com This process involves the automated testing of numerous chemical or biological compounds to identify those that interact with a target in a desired manner, such as binding to a protein or inhibiting an enzyme. labkey.combmglabtech.com HTS significantly accelerates the initial stages of identifying promising candidates. labkey.com The process typically involves preparing large compound libraries in microplate formats, automated assay execution using robotics, and data acquisition and analysis to identify "hits" – compounds showing potential therapeutic effects. labkey.combmglabtech.com These hits are then subjected to further validation. alitheagenomics.com While specific HTS studies on Coagulin O were not detailed in the search results, this methodology would be applicable to screen this compound against a wide array of potential biological targets, such as enzymes, receptors (like GPCRs), or other proteins, to identify specific interactions and potential therapeutic areas. bmglabtech.comalitheagenomics.com HTS can utilize various assay types, including biochemical and cell-based assays. alitheagenomics.com

Advanced Analytical Techniques for Trace Analysis and Metabolomics Profiling

Advanced analytical techniques are crucial for the identification, characterization, and quantification of this compound in complex biological or environmental matrices, as well as for understanding its metabolic fate. Metabolomics profiling, the systematic study of small molecules or metabolite profiles within a biological system, relies heavily on these techniques. nih.govhawaii.edu Liquid chromatography-mass spectrometry (LC-MS) is a widely used and versatile method in metabolomics due to its adaptability and sensitivity. creative-proteomics.com LC-MS separates components of a sample before they are analyzed by mass spectrometry, providing information on molecular weight, structure, and fragmentation patterns. creative-proteomics.com Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) offers increased separation efficiency and speed, enabling high-throughput analysis of numerous samples. creative-proteomics.com Triple Quadrupole Mass Spectrometry (QQQ-MS) provides high sensitivity and selectivity for targeted metabolomics studies and quantitative profiling. creative-proteomics.com Gas chromatography-mass spectrometry (GC-MS) is another technique used, particularly for volatile or semi-volatile metabolites. futurelearn.com Nuclear Magnetic Resonance (NMR) spectroscopy is also frequently applied in metabolomics research. futurelearn.com These techniques, often used in combination, allow for comprehensive chemical profiling and untargeted metabolomics studies to identify diverse compounds and understand metabolic changes. futurelearn.commdpi.com Applying these advanced analytical techniques to this compound research would involve its trace analysis in various samples and comprehensive metabolomics profiling to understand its impact on cellular metabolism and identify potential biomarkers or related metabolic pathways.

Systems Biology and Network Pharmacology Approaches to Understand Global Cellular Impact

Systems biology and network pharmacology provide frameworks to understand the complex interactions of a compound like this compound within biological systems, moving beyond the study of individual molecules or pathways. researchgate.netnih.gov Systems biology integrates data from multiple levels of biological complexity to understand cellular, organ, and organism processes. researchgate.netnih.gov Network pharmacology, based on network and systems biology, integrates various biological data and analytical methods to reveal interactions between compounds, targets, diseases, and biological networks. frontiersin.orgsci-hub.se This approach helps to elucidate the multi-component, multi-target, and multi-pathway characteristics of natural products. frontiersin.orgsci-hub.se By constructing interaction networks, researchers can gain a global view of how this compound might influence various cellular processes and identify potential key targets or pathways. researchgate.netnih.gov This can involve analyzing gene regulatory networks, metabolic networks, and protein-protein interaction networks. nih.govsciforschenonline.org While specific studies on this compound using this approach were not found, network pharmacology could be used to predict and analyze the potential targets and pathways modulated by this compound, offering insights into its mechanisms of action and therapeutic potential. frontiersin.orgsci-hub.se

Bioinformatic Tools for Predictive Modeling, Pathway Analysis, and Data Integration

Bioinformatics plays a critical role in analyzing the vast datasets generated from high-throughput experiments and integrating information to build predictive models and understand biological pathways. researchgate.netnih.gov Bioinformatic tools are essential for processing, analyzing, and interpreting complex biological data, including genomic, proteomic, and metabolomic data. researchgate.netsri.comgenexplain.com Predictive modeling in bioinformatics uses statistical, machine learning, or deterministic approaches to extract clinical or biological insights from '-omics' data. nih.gov This can involve predicting the function and structure of compounds or identifying potential drug targets. researchgate.netuni-saarland.de Pathway analysis utilizes gene sets corresponding to biological pathways to identify significant relationships with a phenotype. nih.gov This helps in understanding how a compound might affect specific biological processes. nih.gov Data integration involves combining data from different sources or '-omics' layers to gain a more holistic understanding of biological systems. sciforschenonline.orggenexplain.com For this compound research, bioinformatic tools would be used for tasks such as predicting its potential biological targets based on its chemical structure, analyzing how it might influence specific metabolic or signaling pathways using pathway analysis, and integrating data from different experimental platforms (e.g., metabolomics and transcriptomics) to build predictive models of its effects on cellular behavior. researchgate.netnih.govsri.comgenexplain.comnih.gov Tools like Pathway Tools can be used for developing organism-specific databases and analyzing multi-omics datasets. sri.com

Omics-Based Approaches (Genomics, Proteomics, Transcriptomics) in W. coagulans Research Related to this compound

Omics technologies (genomics, transcriptomics, proteomics, and metabolomics) provide comprehensive views of biological systems at different molecular levels. mdpi.comcabidigitallibrary.orgbiorxiv.org Genomics studies the entire genome, transcriptomics analyzes the complete set of RNA transcripts, and proteomics examines the entire set of proteins. mdpi.combiorxiv.org These approaches are increasingly integrated to understand complex biological processes and the effects of compounds. genexplain.commdpi.combiorxiv.org In the context of W. coagulans research related to this compound, omics approaches can provide insights into the bacterium's genetic potential for producing this compound (genomics), how environmental conditions or genetic modifications affect the expression of genes involved in its biosynthesis (transcriptomics), and the resulting protein profiles, including enzymes involved in its production (proteomics). cabidigitallibrary.orgnih.gov Multi-omics integration, combining data from these different layers, can help to identify key drivers and molecular mechanisms related to this compound production or its biological effects. genexplain.combiorxiv.org For example, integrating transcriptomics and metabolomics data can help understand the relationship between gene expression and metabolite production. mdpi.com While specific studies directly linking W. coagulans omics data to this compound production were not detailed, research on the functional genomics and proteome of B. coagulans demonstrates the application of these techniques in understanding the metabolic capabilities of related bacteria. nih.gov Applying these omics approaches to W. coagulans would provide a comprehensive molecular understanding of the factors influencing this compound biosynthesis and potentially uncover novel pathways or regulatory mechanisms.

Q & A

Q. How should researchers address limitations in this compound studies during peer review?

- Methodological Answer : Transparently acknowledge constraints (e.g., limited sample sizes, assay sensitivity thresholds) in the Discussion section. Propose follow-up experiments (e.g., in vivo models) and align rebuttals with journal-specific criteria (e.g., Clinical Chemistry’s statistical reporting standards) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.